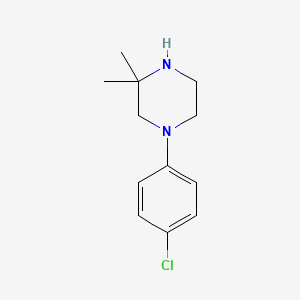
Dammarenolsäure
Übersicht
Beschreibung
“Pubchem_57347487” refers to a specific compound entry in the PubChem database . PubChem is the world’s largest collection of freely accessible chemical information . It collects chemical information from hundreds of data sources and organizes them into multiple data collections, including Substance, Compound, BioAssay, Protein, Gene, Pathway, and Patent .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Dammarenolsäure
This compound, eine Verbindung, die durch verschiedene Bezeichner wie „DTXSID10721471“ oder „PUBCHEM_57347487“ identifiziert wird, stand aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen im Fokus wissenschaftlicher Forschung. Im Folgenden finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen von this compound:
Antidiabetische Aktivität: This compound und ihre Derivate haben ein erhebliches Potenzial in der Behandlung von Diabetes gezeigt. Studien haben gezeigt, dass diese Verbindungen eine potente α-Glucosidase-Hemmwirkung aufweisen, die für die Kontrolle des Blutzuckerspiegels nach dem Essen entscheidend ist. Insbesondere das Methyldammarenololat wurde als Leitverbindung mit einem IC50-Wert von 0,037 μM identifiziert, wodurch es deutlich aktiver ist als Acarbose, ein Standardantidiabetikum .
Antitumor-Eigenschaften: Forschungen haben gezeigt, dass this compound zytotoxische Wirkungen gegen eine Vielzahl von menschlichen Tumorzelllinien aufweist, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom, Eierstockkrebs, Nierenkrebs und Brustkrebs . Dieses breite Wirkungsspektrum unterstreicht sein Potenzial als Therapeutikum in der Krebsbehandlung.
Antioxidative Wirkungen: Natürliche Moleküle wie this compound haben in Zellkulturen und Tiermodellen menschlicher Krankheiten antioxidative Eigenschaften gezeigt. Diese Eigenschaften sind vorteilhaft bei der Bekämpfung von oxidativem Stress, der mit verschiedenen chronischen Krankheiten in Verbindung gebracht wird .
Entzündungshemmende Aktivität: Die entzündungshemmenden Wirkungen von this compound sind ebenfalls bemerkenswert. Entzündungen sind ein häufiger Weg bei vielen Krankheiten, und ihre Kontrolle ist für die Behandlung entscheidend. Die Fähigkeit von this compound, Entzündungsreaktionen zu modulieren, macht sie zu einem Kandidaten für weitere Forschungen in diesem Bereich .
Neuroprotektive Wirkungen: This compound hat sich aufgrund ihrer antiapoptotischen Eigenschaften als vielversprechend bei neurodegenerativen Erkrankungen erwiesen. Der Schutz von Neuronen vor Apoptose ist eine Schlüsselstrategie bei der Behandlung von Krankheiten wie Alzheimer und Parkinson .
Immunmodulatorische Wirkungen: Die immunostimulatorischen Aktivitäten der Verbindung deuten darauf hin, dass sie das Immunsystem modulieren kann, was bei der Behandlung von immunbedingten Erkrankungen und der Stärkung der Abwehrmechanismen des Körpers von Vorteil sein könnte .
Wirkmechanismus
Target of Action
Dammarenolic acid, an A-seco-dammarane triterpenoid isolated from Dipterocarpus alatus resin , has been found to interact with several targets. It exhibits inhibitory activity against α-glucosidase , a key enzyme in the digestion of carbohydrates and control of blood sugar levels. It also shows cytotoxic effects on a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer . Furthermore, it has been found to have a strong binding affinity to SARS-CoV-2 targets, specifically the S-glycoprotein and M pro protein .
Mode of Action
The interaction of Dammarenolic acid with its targets leads to several changes. For instance, its inhibitory activity against α-glucosidase can slow down the breakdown of carbohydrates, thereby controlling blood sugar levels . Its cytotoxic effects on various cancer cell lines suggest that it may induce cell death or inhibit cell proliferation . The strong binding affinity of Dammarenolic acid to SARS-CoV-2 targets could potentially interfere with the virus’s ability to enter and replicate within host cells .
Biochemical Pathways
Dammarenolic acid’s actions affect several biochemical pathways. Its antidiabetic activity against α-glucosidase can influence the carbohydrate digestion pathway . Its cytotoxic effects on cancer cells suggest that it may impact pathways related to cell proliferation and survival .
Pharmacokinetics
Its potent activity against α-glucosidase and various cancer cell lines, as well as its strong binding affinity to sars-cov-2 targets, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Dammarenolic acid’s action are diverse. Its inhibitory activity against α-glucosidase can help control blood sugar levels . Its cytotoxic effects can lead to the death of various cancer cells . Its interaction with SARS-CoV-2 targets could potentially inhibit the virus’s ability to infect host cells .
Vorteile Und Einschränkungen Für Laborexperimente
Pubchem_57347487 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive substrate for organic synthesis. Additionally, Pubchem_57347487 is relatively stable, which makes it suitable for long-term storage. However, Pubchem_57347487 is also known to be toxic in high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for Pubchem_57347487. One potential direction is to investigate its potential as an anti-inflammatory agent. Additionally, Pubchem_57347487 could be further studied for its potential use in the treatment of cancer. Furthermore, Pubchem_57347487 could be studied for its potential use in the synthesis of complex organic compounds. Finally, Pubchem_57347487 could be studied for its potential use in the development of new drugs and therapeutics.
Eigenschaften
IUPAC Name |
3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22?,23?,24-,25?,27+,28-,29-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITSHJMXTJRDSK-JCTUZHSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)([C@H]1CC[C@]2(C1CCC3[C@@]2(CCC([C@@]3(C)CCC(=O)O)C(=C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721471 | |
| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34336-09-9 | |
| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



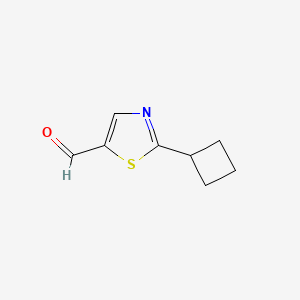

![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
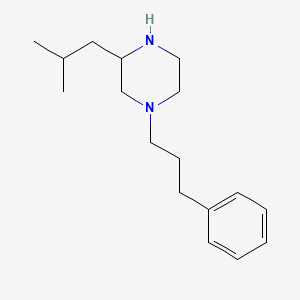
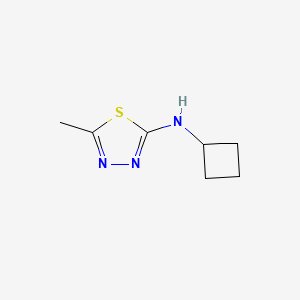
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
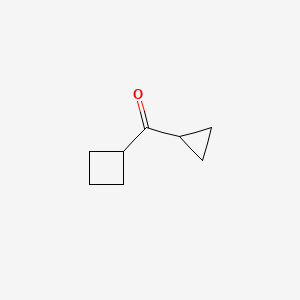
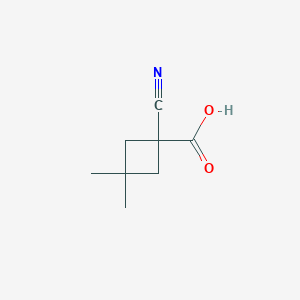
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)
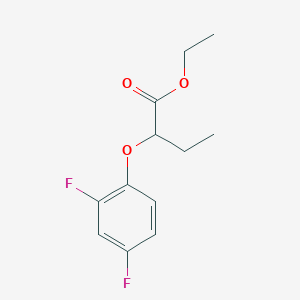
![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
